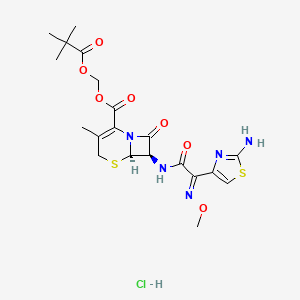

Cefetamet pivoxil hydrochloride

Descripción general

Descripción

Cefetamet pivoxil hydrochloride es un antibiótico cefalosporínico oral de tercera generación. Es un profármaco que se hidroliza en el cuerpo para formar el agente activo, cefetamet. Este compuesto es conocido por su excelente actividad contra los principales patógenos respiratorios como Streptococcus pneumoniae, Haemophilus influenzae y Moraxella catarrhalis . Es particularmente efectivo contra las cepas productoras de beta-lactamasa de H. influenzae y M. catarrhalis .

Aplicaciones Científicas De Investigación

Cefetamet pivoxil hydrochloride ha sido estudiado ampliamente por sus aplicaciones en medicina, particularmente en el tratamiento de infecciones del tracto respiratorio, infecciones del tracto urinario y otitis media . Ha demostrado una eficacia equivalente a otros antibióticos establecidos como cefaclor, amoxicilina y cefixima en el tratamiento de infecciones del tracto respiratorio adquiridas en la comunidad . Además, this compound ha sido investigado por su potencial para erradicar Neisseria gonorrhoeae tanto en hombres como en mujeres . Su actividad de amplio espectro contra Enterobacteriaceae lo convierte en una opción valiosa para el tratamiento de diversas infecciones bacterianas .

Mecanismo De Acción

Cefetamet pivoxil hydrochloride ejerce su acción bactericida inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano en la pared celular bacteriana . Esta inhibición se logra mediante la unión a una o más de las proteínas de unión a penicilina (PBP), que son esenciales para la síntesis de la pared celular . Al evitar la reticulación de las cadenas de peptidoglicano, this compound interrumpe la integridad estructural de la pared celular bacteriana, lo que lleva a la lisis celular y la muerte .

Análisis Bioquímico

Biochemical Properties

Cefetamet pivoxil hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. The active compound, cefetamet, interacts with penicillin-binding proteins (PBPs) such as PBP 1a and PBP 3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these PBPs, cefetamet disrupts the cell wall synthesis, leading to bacterial cell lysis and death .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting cell wall synthesis . This compound does not significantly affect human cells, as human cells lack the PBPs targeted by cefetamet. It can influence the gut microbiota, potentially leading to gastrointestinal side effects such as diarrhea and nausea .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall . The inhibition of this process results in the weakening of the cell wall and ultimately leads to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions but can degrade when exposed to extreme temperatures or pH levels . In vitro studies have shown that cefetamet maintains its antibacterial activity for extended periods, but its efficacy can decrease over time due to degradation . Long-term effects on cellular function have not been extensively studied, but no significant adverse effects have been reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, cefetamet effectively treats bacterial infections without causing significant toxicity . At high doses, it can cause adverse effects such as gastrointestinal disturbances and renal toxicity . The threshold for these effects varies depending on the species and the specific dosage administered .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis to release the active compound, cefetamet . This process occurs primarily in the gastrointestinal tract during absorption . Cefetamet is then distributed throughout the body and excreted unchanged in the urine . The primary enzymes involved in its metabolism are esterases, which catalyze the hydrolysis of the prodrug .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . After hydrolysis, cefetamet is absorbed into the bloodstream and distributed to various tissues, including the lungs, kidneys, and urinary tract . The compound is not extensively bound to plasma proteins, allowing for efficient distribution and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within human cells . Its activity is confined to the extracellular space, where it interacts with bacterial PBPs .

Métodos De Preparación

La preparación de cefetamet pivoxil hydrochloride implica una ruta sintética de varios pasos. El proceso comienza con la reacción de ácido (Z)-2-(2-aminotiazol-4-il)-2-metoxiimino acético con p-nitrofenol, seguido de la adición de 7-ADCA (ácido 7-aminocefalosporánico). La mezcla de reacción se agita luego, y el pH se ajusta usando ácido clorhídrico para obtener cefetamet . En el siguiente paso, el cefetamet se hace reaccionar con pivalato de yodometilo, y se agrega ácido clorhídrico para generar la forma de sal, lo que da como resultado this compound .

Análisis De Reacciones Químicas

Cefetamet pivoxil hydrochloride sufre varias reacciones químicas, incluida la hidrólisis, que lo convierte en su forma activa, cefetamet. El compuesto también puede participar en reacciones de sustitución, particularmente con enzimas beta-lactamasa producidas por ciertas bacterias. Estas reacciones típicamente implican el uso de reactivos como ácido clorhídrico e iodometilo pivalato . El producto principal formado a partir de estas reacciones es cefetamet, que exhibe una actividad antibacteriana de amplio espectro .

Comparación Con Compuestos Similares

Cefetamet pivoxil hydrochloride es comparable a otras cefalosporinas de tercera generación como cefuroxima axetilo, cefpodoxime proxetilo y cefixima . Estos compuestos comparten mecanismos de acción y espectros antibacterianos similares. this compound es único en su estabilidad mejorada contra las beta-lactamasas y su actividad de amplio espectro contra bacterias tanto Gram-positivas como Gram-negativas . Otros compuestos similares incluyen cefadroxilo, cefaclor y cefuroxima axetilo, que también se utilizan para tratar infecciones respiratorias y del tracto urinario .

Propiedades

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHMIKXULDKJ-IZXJIOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111696-23-2 | |

| Record name | Cefetamet pivoxil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-8075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

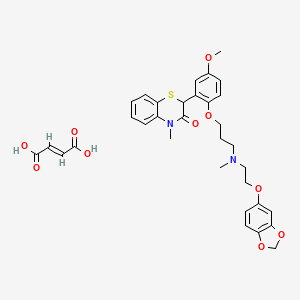

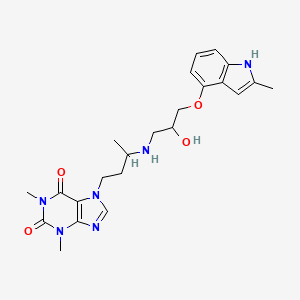

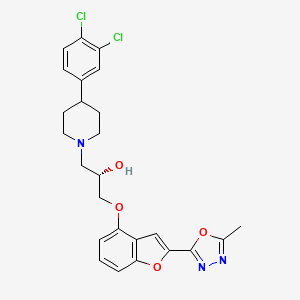

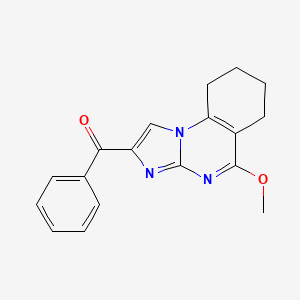

Feasible Synthetic Routes

Q1: How does Cefetamet exert its antibacterial effect?

A1: Cefetamet, the active metabolite of Cefetamet pivoxil, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It does so by binding to penicillin-binding proteins (PBPs), specifically transpeptidases, which are crucial enzymes for the final stages of peptidoglycan synthesis. [] This disruption leads to a weakened cell wall and eventually bacterial cell death. []

Q2: What is the chemical structure of Cefetamet pivoxil hydrochloride?

A2: this compound is a cephalosporin ester prodrug. It consists of a cephem nucleus linked to a pivoxil group at the 3' position and a methylthiotetrazole group at the 5' position. The hydrochloride salt is formed at the 7' amino group. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C20H25N5O6S2 • HCl. The molecular weight is 504.01 g/mol.

Q4: How does the presence of excipients affect the stability and solubility of this compound?

A5: Excipients can significantly influence this compound's physicochemical properties. [] For instance, the choice of excipient can impact its solubility in different acceptor fluids, dissolving rate, and even its chemical stability during storage and thermolysis. []

Q5: Are there any reported interactions between this compound and specific excipients?

A6: Yes, FTIR spectroscopy studies have revealed interactions between this compound and excipients like mannitol, hydroxypropyl methyl cellulose, pregelatinized starch, lactose monohydrate, magnesium stearate, and polyvinylpyrrolidone. [] These interactions occur at specific domains within the this compound molecule and are believed to contribute to the altered physicochemical properties observed. []

Q6: How is Cefetamet pivoxil absorbed and metabolized in the body?

A7: Cefetamet pivoxil is an oral prodrug that undergoes hydrolysis to its active form, Cefetamet, during its first pass through the gut wall and/or liver. [] This process is not significantly affected by food intake, antacids, or ranitidine, although some individuals may experience delayed absorption. []

Q7: How is Cefetamet eliminated from the body?

A8: Cefetamet, the active form, is primarily eliminated unchanged in the urine via glomerular filtration. [] Dosage adjustments may be necessary for patients with renal insufficiency as elimination is directly proportional to kidney function. []

Q8: Does age influence the pharmacokinetics of Cefetamet pivoxil?

A9: While age doesn't seem to impact the bioavailability of Cefetamet pivoxil, the clearance of Cefetamet is generally higher in children and lower in the elderly compared to young adults. [, ]

Q9: Does food intake affect the absorption of Cefetamet pivoxil?

A10: Yes, while the overall effect of food on Cefetamet pivoxil absorption is not dramatic, research suggests that taking it within an hour of a meal enhances its absorption. []

Q10: Has Cefetamet pivoxil been studied in clinical trials for specific infections?

A10: Cefetamet pivoxil has been investigated in clinical trials for various infections, demonstrating comparable or superior efficacy to established treatments. These include:

- Community-acquired pneumonia: Studies show effectiveness comparable to amoxicillin and cefaclor in adults and children. [, ]

- Upper respiratory tract infections: Efficacy is comparable to cefaclor, amoxicillin, and cefixime. []

- Acute bacterial rhinosinusitis: A recent study demonstrated comparable efficacy and safety to cefdinir in Korean patients. []

- Group A beta-hemolytic streptococcal pharyngotonsillitis: A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin. [, ]

- Complicated urinary tract infections: Similar efficacy was observed compared to cefadroxil, cefaclor, and cefuroxime axetil. [, ]

- Otitis media: Successful outcomes were observed in children treated with cefetamet pivoxil compared to cefaclor. []

- Uncomplicated gonorrhea: Single doses of Cefetamet pivoxil were highly effective. []

Q11: Are there known mechanisms of resistance to Cefetamet?

A13: While Cefetamet exhibits stability against beta-lactamases produced by certain bacteria like H. influenzae and M. catarrhalis, its use may be limited in areas with a high prevalence of penicillin-resistant S. pneumoniae. []

Q12: What are some challenges in formulating this compound and what strategies can be employed to overcome them?

A14: One significant challenge is its bitter taste, particularly problematic in formulations for children. [, ] Taste-masking techniques, like particle coating with acrylic acid polymers, are being explored to improve palatability. [] Additionally, developing dispersible tablets and dry syrups offers alternative delivery methods for pediatric and geriatric patients who struggle with swallowing conventional tablets. []

Q13: What analytical techniques are commonly employed to quantify this compound?

A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in both bulk drug substances and formulated products. [, , ]

Q14: Are there standardized methods for determining residual solvents in this compound?

A16: Yes, research has focused on standardizing methods for determining residual solvents in this compound. [] Capillary gas chromatography (CGC) with appropriate columns and detection systems is a preferred method, ensuring product quality and safety. [, ]

Q15: What is the general safety profile of Cefetamet pivoxil?

A17: Clinical trials indicate Cefetamet pivoxil is generally well-tolerated, with a safety profile similar to other oral cephalosporins. [, ] Gastrointestinal side effects are the most commonly reported, typically mild and transient. [, , ]

Q16: Are there any reported cases of serious adverse effects associated with this compound?

A18: While rare, there have been isolated case reports of hepatic adverse drug reactions associated with this compound for suspension. [] These cases highlight the importance of monitoring liver function in patients receiving this medication, particularly in liquid formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.